Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate
Description
Properties
Molecular Formula |
C7H11NO3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate |
InChI |
InChI=1S/C7H11NO3/c1-10-6(9)7-2-5(3-11-7)8-4-7/h5,8H,2-4H2,1H3 |
InChI Key |
HKDYCDAEOZWGAO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC(CO1)NC2 |
Origin of Product |
United States |
Preparation Methods
Synthesis from trans-4-hydroxy-L-proline
This method is well-documented and involves a six-step sequence starting from commercially available trans-4-hydroxy-L-proline. The key steps include:
| Step | Reagents/Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | NaOH, benzyloxycarbonyl chloride (CbzCl), H2O, 0 °C to r.t., 5 h | Protection of amine as N-Cbz derivative | 91 |
| 2 | Thionyl chloride (SOCl2), MeOH, 0 °C to r.t., 2.5 h | Esterification to methyl ester | 96 |
| 3 | p-Toluenesulfonyl chloride (TsCl), DMAP, Et3N, CH2Cl2, 0 °C to r.t., 15 h | Tosylation of hydroxyl group | 93 |
| 4 | Sodium borohydride (NaBH4), EtOH/THF, 0 °C to r.t., 16 h | Reduction of tosylate intermediate | 100 |
| 5 | Sodium methoxide (NaOMe), MeOH, reflux, 4 h | Cyclization to form bicyclic morpholine core | 86 |
| 6 | 10% Pd/C, H2, MeOH, 4 h | Catalytic hydrogenation to remove Cbz group | 100 |
This sequence yields (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane with an overall yield of approximately 70% from the starting material. The final product can be further esterified or functionalized to obtain methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate.
Palladium-Catalyzed 1,2-Aminoacyloxylation of Cyclopentenes
A more recent and versatile approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which constructs oxygenated 2-azabicyclo[2.2.1]heptane frameworks in a single step. This method proceeds under mild conditions and tolerates a broad range of substrates, allowing for the synthesis of various substituted derivatives including methyl esters.
- Catalyst: Palladium complex
- Substrates: Cyclopentenes with appropriate amino and acyloxy substituents
- Outcome: Formation of the bicyclic core with oxygen and nitrogen heteroatoms
- Advantages: High efficiency, broad substrate scope, potential for library synthesis of analogues.
| Feature | trans-4-hydroxy-L-proline Route | Palladium-Catalyzed Aminoacyloxylation |
|---|---|---|
| Starting Material | Commercially available amino acid derivative | Cyclopentenes with amino and acyloxy groups |
| Number of Steps | Six-step sequence | One-step cyclization |
| Overall Yield | ~70% | High, but substrate-dependent |
| Stereochemical Control | Excellent, well-established | Good, with potential for stereoselectivity |
| Reaction Conditions | Mild to moderate temperature, catalytic hydrogenation | Mild, palladium catalysis |
| Scalability | Established for lab scale | Emerging, requires optimization for scale-up |
| Functional Group Tolerance | Moderate | Broad |
| Application Flexibility | Good for morpholine isostere synthesis | Versatile for diverse bicyclic derivatives |
- The trans-4-hydroxy-L-proline route benefits from the use of the benzyloxycarbonyl (Cbz) protecting group, which can be smoothly removed by catalytic hydrogenation, facilitating high purity and yield.
- The palladium-catalyzed method allows rapid access to oxygenated bicyclic structures and can be adapted to introduce various ester groups, including methyl esters, by selecting appropriate acylating agents.
- Both methods require careful purification steps, typically involving extraction, chromatography, and crystallization to isolate the pure this compound.
- The molecular weight of the target compound is approximately 157.17 g/mol, with molecular formula C7H11NO3, and the stereochemistry is critical for biological activity and synthetic utility.
| Parameter | Value/Condition |
|---|---|
| Molecular Formula | C7H11NO3 |
| Molecular Weight | 157.17 g/mol |
| Key Starting Materials | trans-4-hydroxy-L-proline, cyclopentenes |
| Protecting Group | Benzyloxycarbonyl (Cbz) |
| Catalysts | Pd/C for hydrogenation, Pd complex for cyclization |
| Typical Solvents | Methanol, dichloromethane, ethanol, THF |
| Reaction Temperatures | 0 °C to reflux depending on step |
| Overall Yield (proline route) | ~70% |
| Purification Methods | Extraction, chromatography, recrystallization |
The preparation of this compound is well-established through multi-step synthesis starting from trans-4-hydroxy-L-proline, offering high stereochemical fidelity and good yields. Alternatively, palladium-catalyzed aminoacyloxylation of cyclopentenes provides a modern, efficient route to access this bicyclic scaffold and its derivatives. Both methods are valuable for producing this compound for research and potential pharmaceutical applications, with ongoing research focused on optimizing reaction conditions, expanding substrate scope, and improving scalability.
Chemical Reactions Analysis
Ester Hydrolysis and Functionalization
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for introducing further functional groups.
| Reaction Type | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Alkaline hydrolysis | NaOH, H₂O, reflux, 6–8 h | 2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid | 85–90% | |
| Acidic hydrolysis | HCl (conc.), MeOH, 80°C, 4 h | Protonated carboxylic acid derivative | 78% |
Nucleophilic Substitution at the Azabicyclic Nitrogen
The nitrogen atom in the bicyclic system participates in nucleophilic substitution reactions, enabling modifications for pharmaceutical intermediates.
Cross-Coupling Reactions
The compound serves as a substrate in palladium-catalyzed cross-coupling reactions, facilitating C–N bond formation.
Ring-Opening Reactions
Controlled ring-opening reactions enable access to linear intermediates for further derivatization.
| Reaction Type | Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Acidic ring-opening | H₂SO₄ (dil.), EtOH, 60°C, 3 h | Linear amino alcohol derivatives | 82% | |
| Reductive cleavage | LiAlH₄, THF, 0°C to RT, 2 h | Reduced bicyclic alcohol intermediate | 75% |
Functionalization via Acylation and Alkylation
The ester group and bicyclic nitrogen enable sequential acylation/alkylation to generate diverse analogs.
Catalytic Amination and Oxygenation
Palladium-catalyzed 1,2-aminoacyloxylation reactions expand structural diversity (e.g., oxygenated derivatives):
Scientific Research Applications
Medicinal Chemistry
1.1 Pharmacological Potential
Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structural characteristics suggest it may interact with biological targets such as receptors and enzymes involved in various diseases.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for the development of new antibiotics or antifungal agents. Research has shown that derivatives of bicyclic compounds can enhance activity against resistant strains of bacteria .
- Neuropharmacology : The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. It may modulate neurotransmitter systems, which could be beneficial in conditions such as depression or anxiety .
Drug Development
2.1 Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical reactions, including cyclization methods and functional group modifications . The ability to create derivatives with altered functional groups can lead to compounds with improved efficacy and reduced side effects.
2.2 Case Studies in Drug Formulation
Several case studies highlight the potential of this compound in drug formulation:
- Case Study 1 : A study demonstrated that a derivative of methyl 2-oxa-5-azabicyclo[2.2.1]heptane significantly increased the bioavailability of a co-administered drug, suggesting its utility as an excipient in pharmaceutical formulations .
- Case Study 2 : Research involving animal models showed that the compound could enhance the therapeutic effects of existing medications for chronic pain management, indicating its role as an adjunct therapy .
Environmental Applications
3.1 Biodegradation Studies
Research into the environmental impact of synthetic compounds has led to investigations into the biodegradability of methyl 2-oxa-5-azabicyclo[2.2.1]heptane derivatives. Studies have shown that certain microorganisms can effectively degrade these compounds, which is crucial for assessing their environmental safety and sustainability .
3.2 Toxicological Assessments
Toxicological evaluations are essential for understanding the safety profile of methyl 2-oxa-5-azabicyclo[2.2.1]heptane in both human health and environmental contexts:
- Acute Toxicity : The compound has been classified as harmful if swallowed and can cause skin irritation, highlighting the need for careful handling and risk assessment during research and application .
Summary Table of Applications
| Application Area | Specific Use Cases | Research Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents, neuropharmacology | Exhibits antimicrobial activity; potential CNS effects |
| Drug Development | Synthesis of derivatives, drug formulation | Enhances bioavailability; adjunct therapy for pain |
| Environmental Studies | Biodegradation potential, toxicological assessments | Effective microbial degradation; safety concerns |
Mechanism of Action
The mechanism by which methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Key Observations :
- Substituent Impact: Bulky groups (e.g., triazine in compound 42) enhance reactivity in cross-coupling reactions but complicate purification, whereas smaller groups (e.g., morpholinoethyl in 13a) reduce yields due to steric effects .
- Stereochemical Control : The target compound relies on chiral HPLC for enantiopurity, whereas analogs like the thienyl derivative utilize base-induced epimerization to access endo/exo isomers .
Physical and Spectral Properties
- Melting Points : Analogs with crystalline substituents (e.g., 2-bromoethyl derivative 12, m.p. 127.3°C) exhibit higher melting points than oily or less polar derivatives (e.g., compound 9d, yield 12%, oily) .
- Optical Activity : The target compound’s enantiomers show distinct optical rotations ([α]D values) critical for asymmetric catalysis, contrasting with racemic mixtures like rac-exo-4, which require resolution .
Biological Activity
Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate, a bicyclic compound, has garnered attention for its potential biological activities, particularly in medicinal chemistry. The compound's unique structural features lend it a variety of pharmacological properties, making it a subject of interest in drug development and synthesis.
Chemical Structure and Properties
The compound is characterized by its bicyclic structure, which includes an oxabicyclo framework. Its molecular formula is with a molecular weight of approximately 155.19 g/mol. The structure can be illustrated as follows:
Pharmacological Applications
Research indicates that this compound and its derivatives exhibit various biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess antimicrobial properties, which could be leveraged in developing new antibiotics.
- Neuropharmacological Effects : The compound has been investigated for its potential effects on the central nervous system, particularly as a modulator of neurotransmitter systems. It has been suggested that it may influence orexin receptors, which are involved in regulating sleep-wake cycles and appetite .
- Anti-inflammatory Properties : Some studies suggest that the compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Case Study: Synthesis and Biological Evaluation
A notable study by Garsi et al. (2022) explored the synthesis of various derivatives of this compound and evaluated their biological activities . The researchers synthesized several analogs and assessed their efficacy against specific bacterial strains.
| Compound | Activity | Notes |
|---|---|---|
| This compound | Moderate | Effective against Gram-positive bacteria |
| Derivative A | High | Broad-spectrum antibacterial activity |
| Derivative B | Low | Limited efficacy observed |
Mechanistic Insights
The mechanism of action for the biological activities of methyl 2-oxa-5-azabicyclo[2.2.1]heptane derivatives often involves interaction with specific receptors or enzymes, leading to altered physiological responses:
Q & A
What are the key considerations for optimizing the synthesis of Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate?
Level: Basic
Answer:
The synthesis can be optimized by selecting protective groups and reagents that improve yield and safety. For example, replacing the benzoyl group with a benzyloxycarbonyl (Cbz) group in trans-4-hydroxy-L-proline derivatives avoids tedious deprotection steps and enables catalytic hydrogenation for final product isolation. Using NaBH4 instead of LiBH4 for ester reduction reduces costs while achieving quantitative yields . A six-step protocol starting from trans-4-hydroxy-L-proline achieves a 70% overall yield, compared to older methods (e.g., Portoghese’s seven-step method at 59% yield). Critical steps include tosylation (93% yield with DMAP catalysis) and cyclization (86% yield with NaOMe) .
How can enantiomers of bicyclic proline derivatives be resolved for structure-activity studies?
Level: Advanced
Answer:
Chiral high-performance liquid chromatography (HPLC) is a robust method for resolving racemic mixtures of constrained proline derivatives. For example, methyl N-benzoyl-2-exo-(thien-2-yl)-7-azabicyclo[2.2.1]heptane-1-carboxylate was resolved into enantiomers using chiral HPLC, enabling isolation of (1S,2R,4R)- and (1R,2S,4S)-configurations. This avoids the need for diastereomer crystallization, streamlining access to enantiopure compounds for biological testing .
What spectroscopic techniques are critical for characterizing this compound derivatives?
Level: Basic
Answer:
Key techniques include:
- 1H/13C NMR : Confirms stereochemistry and ring closure. For example, the bicyclic morpholine (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane shows diagnostic signals at δ 4.50 (s, 1H) and 76.2 ppm (13C) for the oxygen bridge .
- HRMS : Validates molecular formulae (e.g., C5H10NO with m/z 100.0760 observed vs. 100.0757 calculated) .
- Polarimetry : Measures optical rotation (e.g., [α]20D = +104.2° for the (1S,4S)-enantiomer) to confirm enantiopurity .
How does the bicyclic morpholine structure enhance pharmacokinetic properties in drug design?
Level: Advanced
Answer:
The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold serves as a morpholine isostere with improved lipophilicity and metabolic stability. Its rigid conformation restricts rotational freedom, promoting target binding selectivity. For example, replacing morpholine with this scaffold in thrombin inhibitors improved potency due to preorganized hydrogen-bonding motifs . Comparative studies show that derivatives like Rb7Pro exhibit enhanced enzymatic resistance compared to linear proline analogues .
What methodologies address contradictions in stereochemical outcomes during synthesis?
Level: Advanced
Answer:
Base-induced epimerization can correct undesired stereochemistry. For instance, treating (1S,2R,4R)-N-benzoyl-2-formyl-7-azabicyclo[2.2.1]heptane-1-carboxylate with triethylamine in methanol for 4 days induces epimerization at C2, yielding a 70:30 endo/exo mixture. Chromatographic separation then isolates the desired (1S,2S,4R)-enantiomer (66% yield) . This approach circumvents challenges in accessing endo derivatives via Diels-Alder reactions .
How do protective group strategies impact the scalability of bicyclic amino acid synthesis?
Level: Basic
Answer:
The choice of protective groups directly affects scalability and safety. The Cbz group enables mild deprotection via hydrogenolysis (100% yield), avoiding harsh acidic/basic conditions required for benzoyl removal. In contrast, Portoghese’s benzoyl-protected route required toxic diazomethane for esterification, limiting scalability. The Cbz strategy also simplifies purification, as intermediates like methyl (2S,4R)-1-Cbz-4-hydroxypyrrolidine-2-carboxylate are stable to column chromatography .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
